N-(4-Phenyl-cyclohex-1-enyl)-formamide
CAS No.: 128798-29-8
Cat. No.: VC21235984
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128798-29-8 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | N-(4-phenylcyclohexen-1-yl)formamide |
| Standard InChI | InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,14,15) |
| Standard InChI Key | PDCDNRRTCNPVES-UHFFFAOYSA-N |
| SMILES | C1CC(=CCC1C2=CC=CC=C2)NC=O |
| Canonical SMILES | C1CC(=CCC1C2=CC=CC=C2)NC=O |
Introduction
Chemical Structure and Identification
| Parameter | Value |
|---|---|
| CAS Number | 128798-29-8 |
| IUPAC Name | N-(4-phenylcyclohexen-1-yl)formamide |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| Standard InChIKey | PDCDNRRTCNPVES-UHFFFAOYSA-N |
The compound is also known by several synonyms including N-(4-PHENYLCYCLOHEXENYL)FORMAMIDE, N-(4-phenyl-1-cyclohexenyl)formamide, and Formamide, N-(4-phenyl-1-cyclohexen-1-yl)- . This variety of nomenclature reflects its presence across different chemical databases and supplier catalogs.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(4-Phenyl-cyclohex-1-enyl)-formamide is crucial for handling, storage, and application in research settings. The compound exhibits specific characteristics that influence its behavior in various chemical environments.
Table 2: Physical and Chemical Properties
The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the amide functional group which can participate in hydrogen bonding. The moderate pKa value suggests potential weak acid properties under certain conditions, which may influence its reactivity in organic reactions .
Structural Characteristics and Molecular Interactions
The molecular architecture of N-(4-Phenyl-cyclohex-1-enyl)-formamide contains several key structural elements that define its chemical behavior. The cyclohexene ring provides conformational flexibility, while the phenyl substituent contributes to its hydrophobic character. The formamide group introduces polarity and hydrogen bonding capabilities, creating a compound with diverse interaction potential.
Functional Group Analysis
The presence of multiple functional groups in N-(4-Phenyl-cyclohex-1-enyl)-formamide creates opportunities for various chemical transformations. The double bond in the cyclohexene ring presents a site for addition reactions, while the formamide group can participate in a range of transformations including hydrolysis, reduction, and dehydration reactions.
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| TRC | P399993 | Not specified | 100 mg | $90 |
| American Custom Chemicals | CHM0166252 | 98.00% | 1 g | $1,630.86 |
| J&W Pharmlab | 20R0265 | 96% | 500 mg | $549 |
| Chemenu | CM201779 | 95% | 5 g | $701 |
| Crysdot | CD12155608 | 95+% | 5 g | $743 |
This pricing structure, with costs ranging from $0.90/mg to $1.63/mg depending on the supplier and quantity, positions the compound firmly in the research chemical category rather than as a bulk industrial chemical . The significant price variations between suppliers suggest different synthesis methods, purification processes, or market positioning strategies.
Market Trends
Future Research Directions
The unique structural features of N-(4-Phenyl-cyclohex-1-enyl)-formamide present several promising avenues for future research. These potential research directions could expand our understanding of the compound's properties and applications.
Structure-Activity Relationship Studies
One valuable research direction would involve systematic structure-activity relationship studies to understand how modifications to different portions of the N-(4-Phenyl-cyclohex-1-enyl)-formamide molecule affect its physical properties and biological activities. This could include variations in the position of the phenyl group, alterations to the cyclohexene ring, or modifications of the formamide functionality.
Catalytic Applications
The formamide functional group in N-(4-Phenyl-cyclohex-1-enyl)-formamide could potentially serve in catalytic systems or as a directing group in organic transformations. Research into how this compound might facilitate specific reactions could reveal novel synthetic applications.
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